1-Benzyl-3-(bromomethyl)piperidine: Technical Profile and Synthesis Guide
1-Benzyl-3-(bromomethyl)piperidine: Technical Profile and Synthesis Guide
[1]
Part 1: Executive Summary & Chemical Identity
1-Benzyl-3-(bromomethyl)piperidine (CAS: 109859-83-8) is a specialized heterocyclic building block widely utilized in medicinal chemistry.[1] It serves as a critical electrophilic intermediate for introducing the N-benzyl-3-methylpiperidine scaffold—a privileged structure found in numerous bioactive compounds targeting the central nervous system (CNS).[1]
Its structural significance lies in the 3-position substitution, which introduces chirality and specific conformational vectors distinct from the more common 4-substituted analogues (e.g., Donepezil derivatives).[1] The molecule functions primarily as an alkylating agent, allowing the attachment of the piperidine ring to various pharmacophores via nucleophilic substitution.
chemical Identity & Physical Properties[1][2][3]
| Property | Data |
| CAS Number | 109859-83-8 |
| IUPAC Name | 1-benzyl-3-(bromomethyl)piperidine |
| Molecular Formula | C₁₃H₁₈BrN |
| Molecular Weight | 268.19 g/mol |
| Precursor Alcohol | (1-Benzylpiperidin-3-yl)methanol (CAS: 85387-44-6) |
| Appearance | Viscous yellow to orange oil (free base); often stored as HBr salt |
| Boiling Point | ~322°C (Predicted at 760 mmHg); Distillable under high vacuum |
| Solubility | Soluble in DCM, Chloroform, THF, Ethyl Acetate; Insoluble in water |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light |
Part 2: Structural Analysis & Reactivity Profile
Conformational Dynamics
The piperidine ring exists predominantly in a chair conformation. The bulky N-benzyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions.[1] The 3-bromomethyl substituent introduces a stereocenter at the C3 position.[1]
-
Chirality: The compound is commercially available as a racemate, but enantiopure forms ((R)- and (S)-) are critical for optimizing receptor binding affinity in drug candidates.[1]
-
Electrophilicity: The primary alkyl bromide is a potent electrophile, susceptible to S_N2 reactions.
Mechanistic Insight: Neighboring Group Participation
A critical feature of this molecule is the potential for neighboring group participation (NGP) . The lone pair on the piperidine nitrogen can intramolecularly attack the carbon bearing the bromine, forming a transient, highly reactive aziridinium ion .
-
Implication: This intermediate can ring-open at either carbon, potentially leading to isomerization or ring expansion/contraction byproducts if not controlled by pH (protonation of the nitrogen suppresses this pathway).
Caption: Mechanistic pathway showing the formation of the aziridinium ion, a key reactivity consideration for the free base form.
Part 3: Synthesis Protocol
The most robust synthesis route proceeds from ethyl nipecotate (ethyl piperidine-3-carboxylate).[1] This pathway is preferred over pyridine reduction methods due to milder conditions and higher enantioselectivity options if starting from chiral nipecotic acid.
Step-by-Step Methodology
Phase 1: N-Benzylation
Objective: Protect the amine and introduce the hydrophobic benzyl moiety.[1]
-
Reagents: Ethyl nipecotate (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (2.5 eq).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Protocol:
-
Dissolve ethyl nipecotate in ACN.
-
Add K₂CO₃ and stir for 15 min.
-
Add benzyl bromide dropwise at 0°C.
-
Reflux for 4–6 hours.
-
Workup: Filter solids, concentrate filtrate, and partition between water/EtOAc. Dry organic layer (MgSO₄) and concentrate.
-
Yield: ~90–95% (Ethyl 1-benzylpiperidine-3-carboxylate).[1]
-
Phase 2: Reduction to Alcohol
Objective: Convert the ester to the primary alcohol precursor.
-
Reagents: LiAlH₄ (1.5 eq) or DIBAL-H.
-
Solvent: Anhydrous THF.
-
Protocol:
-
Suspend LiAlH₄ in dry THF at 0°C under Argon.
-
Add the ester from Phase 1 (dissolved in THF) dropwise.
-
Allow to warm to RT and stir for 2 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Purification: Distillation or Column Chromatography.
-
Product: (1-Benzylpiperidin-3-yl)methanol (CAS: 85387-44-6).[1][2][3][4][5][6]
-
Phase 3: Bromination (The Core Reaction)
Objective: Convert the hydroxyl group to the bromomethyl target.
-
Method A (PBr₃): Standard for primary alcohols.
-
Method B (Appel Reaction): CBr₄ / PPh₃ (Milder, neutral conditions).
Detailed Protocol (Method A - PBr₃):
-
Setup: Flame-dried 3-neck flask, inert atmosphere (N₂).
-
Dissolution: Dissolve (1-benzylpiperidin-3-yl)methanol (10 mmol) in anhydrous DCM (30 mL). Cool to 0°C.
-
Addition: Add PBr₃ (4.0 mmol, 0.4 eq - Note: PBr3 has 3 reactive bromines, but excess is often used, e.g., 1.1 eq relative to alcohol if stoichiometry is 1:1 mechanism assumed, but 0.4 eq is theoretical minimum. Practical standard is 1.1 eq PBr3). Correction: Use 1.2 eq PBr₃ to ensure completion.
-
Add dropwise over 20 minutes. Exothermic reaction.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours.
-
Quench: Pour onto crushed ice/NaHCO₃ saturated solution.
-
Extraction: Extract with DCM (3x). Wash combined organics with Brine.
-
Stabilization: Dry over Na₂SO₄. Concentrate carefully (product is an alkylating agent).
-
Storage: Convert to HBr salt for long-term stability by adding HBr/Acetic acid, or store free base at -20°C.
Caption: Synthetic route from Ethyl Nipecotate to the target bromomethyl compound.
Part 4: Applications in Drug Discovery
This molecule acts as a gateway to "linker-based" pharmacology.[1] The distance between the basic nitrogen and the attachment point (via the methylene spacer) is critical for fitting into the anionic gorges of enzymes like Acetylcholinesterase (AChE).
Butyrylcholinesterase (BChE) Inhibitors
Research indicates that N-benzylpiperidine derivatives are potent inhibitors of cholinesterases.[1] The 3-substituted variants provide a unique vector for the benzyl group to interact with the peripheral anionic site (PAS) of the enzyme, distinct from the linear 4-substituted analogs.[1]
-
Mechanism: The piperidine nitrogen mimics the quaternary ammonium of acetylcholine, while the benzyl group engages in pi-stacking interactions with aromatic residues (e.g., Trp82 in AChE).[1]
Monoacylglycerol Lipase (MAGL) Inhibitors
The scaffold is used to synthesize reversible MAGL inhibitors. The bromomethyl group allows for the attachment of carbamate or urea moieties which covalently or non-covalently interact with the serine hydrolase active site.
Part 5: Safety & Handling (MSDS Highlights)
Warning: This compound is a potent alkylating agent.
-
Hazards:
-
H314: Causes severe skin burns and eye damage (due to hydrolysis to HBr).
-
H335: May cause respiratory irritation.
-
Lachrymator: Vapors may induce tearing.
-
-
Handling:
-
Always handle in a fume hood.
-
Wear butyl rubber gloves (nitrile may be permeable to benzylic halides over time).
-
Quenching Spills: Treat with aqueous ammonia or dilute NaOH to hydrolyze the bromide.
-
References
-
ChemicalBook . (2025).[7][8] 1-Benzyl-3-(bromomethyl)piperidine - CAS 109859-83-8 Properties and Suppliers. Retrieved from [1]
-
National Institutes of Health (NIH) . (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors. PubMed Central. Retrieved from [1]
-
Sigma-Aldrich . (2025).[1] Benzyl 4-(bromomethyl)piperidine-1-carboxylate (Isomer Comparison). Retrieved from [1]
-
BLD Pharm . (2025). (1-Benzylpiperidin-3-yl)methanol (Precursor Data). Retrieved from [1]
-
Royal Society of Chemistry (RSC) . (2025). Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. Retrieved from [1]
Sources
- 1. 885704-69-8;;114748-71-9;7-TFA-AP-7-DEAZA-双脱氧腺苷; CAS [chemicalbook.com]
- 2. (1-Benzylpiperidin-3-yl)methanol - CAS:85387-44-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. CAS [chemicalbook.com]
- 4. 85387-44-6((1-Benzylpiperidin-3-yl)methanol) | Kuujia.com [kuujia.com]
- 5. 85387-44-6|(1-Benzylpiperidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
